Geranylgeranylcysteine methyl ester

Description

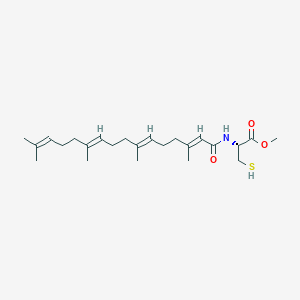

Geranylgeranylcysteine methyl ester (GGCME) is a post-translationally modified lipid-anchored structure critical for protein-membrane interactions. It consists of a cysteine residue linked to a 20-carbon geranylgeranyl isoprenoid chain, with a methyl ester group at the carboxyl terminus . This modification occurs in small GTPases (e.g., RhoA, Cdc42) and G protein gamma subunits, enabling their membrane localization and participation in signaling pathways . The biosynthesis involves three steps: prenylation (geranylgeranyl transfer), proteolytic truncation of the terminal three residues, and methylation of the cysteine’s carboxyl group . Demethylation by methylesterases regulates GGCME’s activity, suggesting dynamic control of protein-membrane interactions .

Properties

CAS No. |

130413-80-8 |

|---|---|

Molecular Formula |

C24H39NO3S |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

methyl (2R)-3-sulfanyl-2-[[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl]amino]propanoate |

InChI |

InChI=1S/C24H39NO3S/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-23(26)25-22(17-29)24(27)28-6/h10,12,14,16,22,29H,7-9,11,13,15,17H2,1-6H3,(H,25,26)/b19-12+,20-14+,21-16+/t22-/m0/s1 |

InChI Key |

ZNBOHOMJUHCPNY-YXJPSSCMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)N[C@@H](CS)C(=O)OC)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |

Synonyms |

geranylgeranylcysteine methyl ester GG-cysteine ME |

Origin of Product |

United States |

Comparison with Similar Compounds

Prenylated Cysteine Derivatives

GGCME vs. Farnesylcysteine Methyl Esters

- Structure : Farnesylcysteine methyl ester (FCME) has a 15-carbon farnesyl chain, shorter than GGCME’s 20-carbon geranylgeranyl chain.

- Function : Both anchor proteins to membranes, but GGCME’s longer chain enhances hydrophobicity, favoring interactions with lipid-rich membranes .

- Substrate Specificity : Methylesterases like those in brain homogenates show higher activity toward GGCME than FCME, indicating enzymatic preference for geranylgeranylated substrates .

Fatty Acid Methyl Esters (FAMEs)

Examples: Palmitic, linoleic, oleic, and stearic acid methyl esters ().

- Structure : FAMEs lack cysteine and prenyl groups; they are methyl esters of saturated or unsaturated fatty acids.

- Role : Primarily used as analytical standards in GC-MS for lipid profiling (e.g., plant essential oils) rather than biological signaling .

- Key Difference: GGCME’s cysteine and isoprenoid moieties enable covalent attachment to proteins, whereas FAMEs are non-covalent metabolites or industrial derivatives.

Simple Cysteine Methyl Esters

Example : L-Cysteine methyl ester (CAS 2485-62-3)

- Application : Used as a biochemical reagent for peptide synthesis or as a reducing agent, contrasting with GGCME’s role in post-translational modifications .

Example : CBZ-S-Phenyl-L-cysteine methyl ester (CAS 153277-33-9)

Industrial Methyl Esters

Example : Methyl Myristelaidate (CAS 72025-18-4)

- Structure : A trans-fatty acid (C14:1) methyl ester, unrelated to cysteine or prenyl groups .

- Application : Used in lubricants or surfactants, with safety profiles emphasizing industrial handling precautions (e.g., skin decontamination) .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Enzymatic Regulation : GGCME demethylation in brain homogenates involves soluble and membrane-bound methylesterases, with activity modulated by pH and inhibitors like ebelactone B . This regulation is absent in FAMEs or synthetic cysteine esters.

- Analytical Detection : While FAMEs are identified via GC-MS , GGCME requires specialized techniques (e.g., reversed-phase HPLC coupled with mass spectrometry) due to its protein-bound state .

- Functional Redundancy : Prenylated cysteine derivatives (GGCME vs. FCME) exhibit overlapping roles in membrane targeting, but GGCME’s prevalence in brain G proteins highlights tissue-specific modification patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.